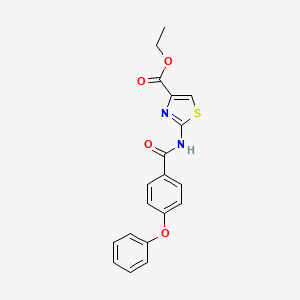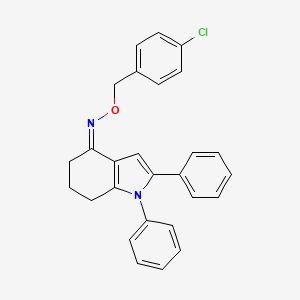
1,2-difenil-1,5,6,7-tetrahidro-4H-indol-4-ona O-(4-clorobencil)oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,7-Tetrahydro-4H-indol-4-ones are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
Three main synthetic approaches in the construction of such molecules are considered . Among them are: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) .Molecular Structure Analysis
The molecular formula of 1,5,6,7-Tetrahydro-4H-indol-4-one is C8H9NO .Chemical Reactions Analysis
Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions . Multicomponent syntheses include several important principles. Among them is a detailed development of the synthetic procedure, which is based not only on the choice of starting reagents, but also on the optimization of the reaction conditions, namely, the choice of solvents, the study of the sequence of the introduction of reagents, etc .Physical And Chemical Properties Analysis
The molecular weight of 1,5,6,7-Tetrahydro-4H-indol-4-one is 135.17 g/mol . It has a melting point of 188-190 °C .Aplicaciones Científicas De Investigación
Síntesis Multicómponente
Este compuesto se utiliza en la síntesis multicómponente de derivados de 1,5,6,7-tetrahidro-4H-indol-4-ona . Estos derivados son motivos estructurales importantes en la química medicinal como miméticos de indol que contienen una cantidad significativa de átomos de carbono hibridados sp3 .
Química Medicinal
La estructura no plana del residuo ciclohexeno en un derivado de indol promueve la unión óptima a los sitios activos de las enzimas y aumenta la solubilidad . Esto lo convierte en un compuesto valioso en química medicinal.
Desarrollo de Fármacos
Entre los derivados de tetrahidroindol se conocen fármacos para el tratamiento de la esquizofrenia, inhibidores selectivos de las sirtuinas SIRT2, agonistas del receptor GABA, inhibidores de la agregación plaquetaria .
Actividad Antiviral
Los derivados de indol, de los que este compuesto forma parte, han mostrado actividad antiviral . Se han utilizado en el desarrollo de agentes antivirales.
Actividad Antiinflamatoria
Los derivados de indol también han mostrado actividad antiinflamatoria . Esto los hace útiles en el desarrollo de fármacos antiinflamatorios.
Actividad Anticancerígena
Los derivados de indol han mostrado actividad anticancerígena . Se han utilizado en el desarrollo de fármacos anticancerígenos.
Actividad Anti-VIH
Los derivados de indol han mostrado actividad anti-VIH . Se han utilizado en el desarrollo de fármacos anti-VIH.
Actividad Antioxidante
Los derivados de indol han mostrado actividad antioxidante . Se han utilizado en el desarrollo de fármacos antioxidantes.
Mecanismo De Acción
While the specific mechanism of action for “1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime” is not available, it’s worth noting that tetrahydroindole derivatives are known to have various biological activities. For instance, they are known for their roles as drugs for the treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Direcciones Futuras
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .
Propiedades
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O/c28-22-16-14-20(15-17-22)19-31-29-25-12-7-13-26-24(25)18-27(21-8-3-1-4-9-21)30(26)23-10-5-2-6-11-23/h1-6,8-11,14-18H,7,12-13,19H2/b29-25- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUZBBZNFPLQB-GNVQSUKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2414994.png)

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)
![[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2414998.png)
![N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2415001.png)

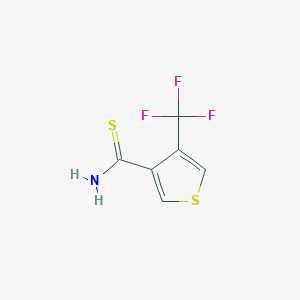
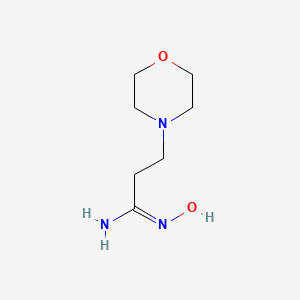

![N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2415009.png)
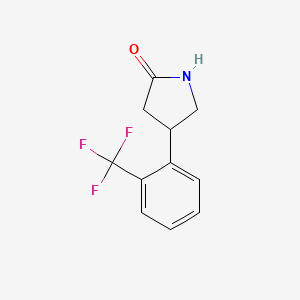
![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2415014.png)
